An In-depth Technical Guide to the Physicochemical Properties of (4'-Chloro-biphenyl-4-yloxy)-acetic acid
An In-depth Technical Guide to the Physicochemical Properties of (4'-Chloro-biphenyl-4-yloxy)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(4'-Chloro-biphenyl-4-yloxy)-acetic acid is a multifaceted organic compound that has garnered interest within the scientific community. Its structural architecture, featuring a biphenyl core, an ether linkage, and a carboxylic acid moiety, suggests a potential for diverse chemical interactions and biological activities. Biphenyl derivatives are known to act as pharmacophores in various therapeutic agents, exhibiting anti-inflammatory and analgesic properties.[1] This guide provides a comprehensive exploration of the physicochemical properties of (4'-Chloro-biphenyl-4-yloxy)-acetic acid, offering insights into its synthesis, and potential biological relevance, particularly in the context of anti-inflammatory pathways and peroxisome proliferator-activated receptors (PPARs).
Chemical Structure and Core Properties
The foundational attributes of a molecule are dictated by its structure. Understanding these core properties is the first step in predicting its behavior in various chemical and biological systems.
Caption: Chemical structure of (4'-Chloro-biphenyl-4-yloxy)-acetic acid.
Table 1: Predicted Core Properties of (4'-Chloro-biphenyl-4-yloxy)-acetic acid
| Property | Predicted Value | Data from Analog (CAS Number) |
| Molecular Formula | C₁₄H₁₁ClO₃ | C₁₄H₁₁ClO₃ (20292-28-8)[2] |
| Molecular Weight | 262.69 g/mol | 262.688 g/mol (20292-28-8)[2] |
Synthesis of (4'-Chloro-biphenyl-4-yloxy)-acetic acid
The synthesis of aryloxyacetic acids is a well-established process in organic chemistry. A probable and efficient method for synthesizing the title compound involves the Williamson ether synthesis.[4][5]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of (4'-Chloro-biphenyl-4-yloxy)-acetic acid.
Experimental Protocol for Synthesis:
-
Step 1: Etherification. To a solution of 4'-chloro-4-hydroxybiphenyl in a suitable solvent such as acetone, add a base like anhydrous potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add ethyl chloroacetate dropwise to the reaction mixture. Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Step 2: Work-up and Isolation of Ester. After completion of the reaction, filter the solid and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl (4'-chloro-biphenyl-4-yloxy)-acetate. Purify the crude product by column chromatography.
-
Step 3: Hydrolysis. Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Step 4: Acidification and Isolation of the Final Product. Cool the reaction mixture and acidify with dilute hydrochloric acid until the pH is acidic. The precipitate of (4'-Chloro-biphenyl-4-yloxy)-acetic acid is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
Physicochemical Properties and Their Significance
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile.
Table 2: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted Range/Value | Analog Data (CAS Number) | Significance in Drug Development |
| Melting Point (°C) | 150 - 170 | No direct data available. (4-Biphenylacetic acid: 159-160 °C)[6] | Purity assessment and solid-state characterization. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol) | (4-Biphenylacetic acid: Soluble in DMSO) | Affects formulation, dissolution, and absorption. |
| pKa | 3.0 - 4.5 | (4-Chlorophenoxy)acetic acid: 3.56[7] | Determines the ionization state at physiological pH, influencing solubility and membrane permeability. |
| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | (4'-Chloro-biphenyl-4-yl)-acetic acid (XLogP3): 3.83[3] | Indicates lipophilicity, which affects membrane permeability, protein binding, and metabolism. |
Experimental Protocols for Physicochemical Property Determination
The melting point is a fundamental property for assessing the purity of a crystalline solid.
Caption: Workflow for melting point determination.
Assessing solubility in various solvents provides insights into the polarity of the molecule.
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Qualitative Assessment: Add approximately 1-2 mg of the compound to 1 mL of the test solvent (e.g., water, ethanol, DMSO) in a small vial.
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Agitation: Vigorously shake the vial for 1-2 minutes.
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Observation: Visually inspect for the dissolution of the solid. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is considered insoluble.
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
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Sample Preparation: Prepare a standard solution of the compound in a suitable solvent mixture (e.g., water-ethanol).
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Titration Setup: Use a calibrated pH meter with a suitable electrode.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
-
Phase Preparation: Prepare a mixture of n-octanol and water and allow the phases to saturate each other.
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Partitioning: Dissolve a known amount of the compound in one of the phases and then mix it with the other phase in a separatory funnel.
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Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached.
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Phase Separation: Allow the two phases to separate completely.
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Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.[8]
Potential Biological Activity and Signaling Pathways
The structural similarity of (4'-Chloro-biphenyl-4-yloxy)-acetic acid to known non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR modulators suggests its potential to exhibit similar biological activities.[9][10]
Anti-inflammatory Activity
Many biphenyl acetic acid derivatives possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[11][12]
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation.[13] Some aryloxyacetic acids have been identified as PPAR agonists.[14] The activation of PPARγ, in particular, has been shown to have anti-proliferative effects in cancer cells.[15]
Caption: Potential signaling pathways for (4'-Chloro-biphenyl-4-yloxy)-acetic acid.
Conclusion
(4'-Chloro-biphenyl-4-yloxy)-acetic acid presents as a compound of significant interest for further investigation, particularly within the realms of medicinal chemistry and drug discovery. While direct experimental data is currently limited, the information available for its structural analogs provides a strong foundation for predicting its physicochemical properties and potential biological activities. The proposed synthetic route is robust and follows established chemical principles. The outlined experimental protocols offer a clear path for the empirical determination of its key characteristics. Future research should focus on the synthesis and comprehensive characterization of this compound to validate these predictions and fully elucidate its therapeutic potential.
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